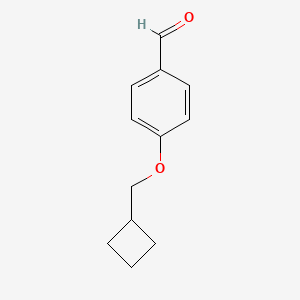

4-(Cyclobutylmethoxy)benzaldehyde

Descripción

4-(Cyclobutylmethoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a cyclobutylmethoxy group (-OCH₂C₃H₆) at the para position of the benzaldehyde ring. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. This compound is primarily synthesized through nucleophilic substitution reactions, where 4-hydroxybenzaldehyde reacts with cyclobutylmethyl bromide or similar alkylating agents under phase-transfer catalysis .

As an intermediate, it is pivotal in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electron-donating alkoxy group enhances reactivity in condensation and cyclization reactions. Its cyclobutylmethoxy substituent introduces steric bulk, influencing both reaction kinetics and product selectivity compared to smaller alkoxy analogs .

Propiedades

IUPAC Name |

4-(cyclobutylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-8,11H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTWQUSVIBLBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299265 | |

| Record name | 4-(Cyclobutylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164521-00-0 | |

| Record name | 4-(Cyclobutylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164521-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclobutylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 4-(Cyclobutylmethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclobutylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(Cyclobutylmethoxy)benzoic acid.

Reduction: 4-(Cyclobutylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-(Cyclobutylmethoxy)benzaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(Cyclobutylmethoxy)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms . In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)benzaldehyde

- Structure : Cyclopropylmethoxy (-OCH₂C₃H₅) substituent at the para position.

- Molecular Formula : C₁₁H₁₂O₂ (MW: 176.21 g/mol).

- Synthesis : Similar to 4-(cyclobutylmethoxy)benzaldehyde but uses cyclopropylmethyl bromide. Yields are comparable (~75%) under phase-transfer conditions .

- However, reduced steric bulk may lower selectivity in crowded reactions compared to cyclobutyl analogs .

4-(Cyclopentyloxy)benzaldehyde

- Structure : Cyclopentyloxy (-OC₅H₉) group at the para position.

- Molecular Formula : C₁₂H₁₄O₂ (MW: 190.24 g/mol).

- Synthesis : Achieved via reaction of 4-hydroxybenzaldehyde with bromocyclopentane using t-butylammonium bromide (Bu₄NBr) in 75% yield .

- Applications : Used in synthesizing α,β-unsaturated ketones with antitumor activity. The larger cyclopentyl group improves lipophilicity, enhancing membrane permeability in biological systems .

4-Methoxybenzaldehyde

- Structure : Methoxy (-OCH₃) substituent at the para position.

- Molecular Formula : C₈H₈O₂ (MW: 136.15 g/mol).

- Key Differences : The absence of a cyclic alkyl group reduces steric hindrance, making it more reactive in nucleophilic additions. Widely used in perfumery and as a precursor to pharmaceuticals like paracetamol. However, its simpler structure lacks the metabolic stability imparted by bulkier substituents .

4-(Trifluoromethyl)benzaldehyde

- Structure : Trifluoromethyl (-CF₃) group at the para position.

- Molecular Formula : C₈H₅F₃O (MW: 174.12 g/mol).

- Applications : The electron-withdrawing -CF₃ group increases resistance to oxidation, making it valuable in agrochemicals. Unlike alkoxy-substituted benzaldehydes, it deactivates the aromatic ring, directing electrophilic substitutions to meta positions .

4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde

- Structure : Cyclobutylmethoxy group at para and fluorine at meta positions.

- Molecular Formula : C₁₂H₁₃FO₂ (MW: 208.23 g/mol).

Comparative Data Table

Research Findings and Reactivity Insights

- Electronic Effects : Alkoxy groups (e.g., -OCH₂C₃H₆) donate electrons via resonance, activating the benzaldehyde ring toward electrophilic aromatic substitution. In contrast, -CF₃ withdraws electrons, deactivating the ring .

- Steric Effects : Cyclobutylmethoxy’s bulkiness slows reactions requiring planar transition states (e.g., Friedel-Crafts alkylation) compared to smaller methoxy groups .

- Biological Activity : Compounds like 4-(cyclopentyloxy)benzaldehyde derivatives exhibit antitumor activity (IC₅₀: 18.90 μg/mL against SW1353 cells) , while fluorinated analogs show enhanced antimicrobial potency .

Actividad Biológica

4-(Cyclobutylmethoxy)benzaldehyde is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-(Cyclobutylmethoxy)benzaldehyde has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a benzaldehyde functional group attached to a cyclobutylmethoxy moiety, which may influence its lipophilicity and biological interactions.

The biological activity of 4-(Cyclobutylmethoxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modification of protein function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that 4-(Cyclobutylmethoxy)benzaldehyde exhibits antimicrobial properties against a range of pathogens. In a study evaluating various benzaldehyde derivatives, this compound demonstrated significant activity against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

The cytotoxic effects of 4-(Cyclobutylmethoxy)benzaldehyde were assessed using various cancer cell lines. The compound showed promising results, particularly against breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

| A549 | 25 |

Case Study 1: Anticancer Activity

In a controlled study, researchers investigated the anticancer potential of 4-(Cyclobutylmethoxy)benzaldehyde on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. Results showed that 4-(Cyclobutylmethoxy)benzaldehyde inhibited AChE with an IC50 value of 12 µM, suggesting potential as a therapeutic agent for cognitive disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.